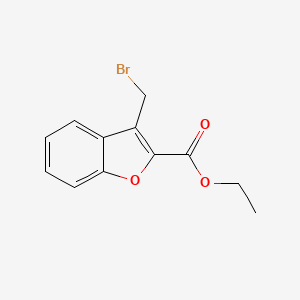

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

Descripción general

Descripción

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is derived from benzofuran, a heterocyclic compound known for its diverse biological properties. The bromomethyl group enhances its reactivity, making it a suitable candidate for further functionalization and biological evaluation. The synthesis typically involves electrophilic bromination of benzofuran derivatives followed by esterification processes, which have been documented in various literature sources .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown growth inhibitory activity against human leukemia cells (K562) through mechanisms involving the induction of apoptosis and the generation of reactive oxygen species (ROS) .

The mechanism by which these compounds induce apoptosis involves several key pathways:

- ROS Generation : Increased levels of ROS can lead to oxidative stress, triggering apoptotic pathways in cancer cells .

- Mitochondrial Dysfunction : Compounds induce changes in mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, crucial for apoptosis .

Case Study: Apoptotic Induction

In a specific study, this compound was evaluated for its effects on K562 cells. Flow cytometry analysis revealed that after 48 hours of exposure, there was a significant increase in caspase-3 and caspase-7 activities, indicating strong pro-apoptotic effects .

| Time (hours) | Caspase-3 Activity Increase (%) | Caspase-7 Activity Increase (%) |

|---|---|---|

| 4 | 0 | 0 |

| 12 | 26 | 27 |

| 48 | 231 | 13 |

Antibacterial Activity

This compound also exhibits promising antibacterial properties. Studies have shown that compounds with similar benzofuran structures possess significant activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In vitro assays reveal that this compound has effective minimum inhibitory concentration (MIC) values against various bacterial strains:

- Staphylococcus aureus : MIC values ranging from 16 to 64 µg/mL were observed, indicating moderate antibacterial activity .

- Escherichia coli : Similar derivatives have shown potent activity with MIC values significantly lower than standard antibiotics .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in K562 cells via ROS and mitochondrial pathways. |

| Antibacterial | Moderate activity against Gram-positive bacteria with promising MIC values. |

Aplicaciones Científicas De Investigación

Anticancer Agent

BMC has demonstrated potential as an anticancer agent. It inhibits cancer cell growth by interfering with the activity of regulatory proteins . Specifically, BMC selectively interacts with the regulatory domain of these proteins, causing their inactivation and inhibiting tumor growth. Furthermore, BMC induces necroptosis, a programmed cell death form, that can be triggered by multiple stimuli, resulting in the release of proinflammatory cytokines, such as IL-1β and IL-18, potentially contributing to its anticancer effects. Studies have shown that BMC inhibits murine lung tumor growth in vivo and tumor growth in vitro .

Synthesis of Quinoxaline-Benzofuran Hybrids

This compound is used in synthesizing quinoxaline-benzofuran hybrids . Specifically, it can serve as a substrate in the synthesis of 3-(benzofuran-2-yl)quinoxaline-2-carboxylic acids . These hybrids have shown antibacterial activity, with some derivatives demonstrating inhibitory activity against B. subtilis comparable to or better than Ciprofloxacin .

Synthesis of Benzofuran Derivatives

This compound is a key intermediate in synthesizing various benzofuran derivatives with potential anticancer activity . For example, it is utilized in the synthesis of 3-(morpholinomethyl)benzofurans, which have shown to efficiently inhibit the growth of A549 and NCI-H23 cell lines with varying IC50 values . The bromomethyl group on the benzofuran facilitates nucleophilic substitution reactions, allowing for the introduction of different chemical moieties .

Development of Boronic Acid-Based Ligands

Boronic acid-based ligands have been developed using this compound for the T4-binding site of the TTR tetramer . Structure-function data has led to a symmetrical diboronic acid that forms a boronic ester reversibly with serine 117. This diboronic acid inhibits fibril formation by both wild-type TTR and a common disease-related variant, V30M TTR, as effectively as tafamidis, a small-molecule drug used to treat TTR-related amyloidosis in the clinic .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-methylbenzofurans | A549 | 1.48-47.02 |

| NCI-H23 | 0.49-68.9 | |

| 3-(morpholinomethyl)benzofurans | A549 | 1.48-47.02 |

| NCI-H23 | 0.49-68.9 |

Note: IC50 values represent the concentration required for 50% growth inhibition.

Inhibition of Murine Lung Tumor Growth

This compound has been shown to inhibit murine lung tumor growth in vivo . The exact mechanism involves the compound's ability to interact selectively with regulatory proteins, leading to their inactivation and subsequent tumor growth inhibition. Additionally, the induction of necroptosis and the release of proinflammatory cytokines contribute to the anti-cancer effects .

Antibacterial Activity Against B. Subtilis

Quinoxaline-benzofuran hybrids synthesized using ethyl 3-(bromomethyl)quinoxaline-2-carboxylate have demonstrated antibacterial activity against B. subtilis . Specifically, derivatives bearing both 5-tert-butyl and 7-halo substituents exhibited promising inhibitory activity, with MIC values of 15.625 µg/mL and 7.8125 µg/mL, being equipotent or even better than the reference Ciprofloxacin .

Propiedades

IUPAC Name |

ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTASHQCOAXTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368046 | |

| Record name | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29115-34-2 | |

| Record name | Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.